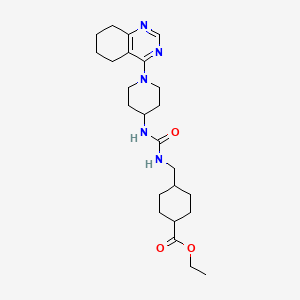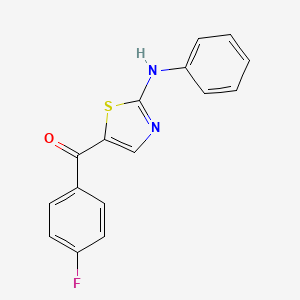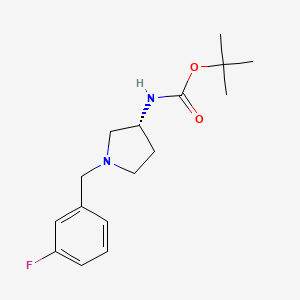
(Z)-2-(4-(2-fluorophenyl)piperazin-1-yl)-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-(2-fluorophenyl)piperazin-1-yl)-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C19H17FN4OS and its molecular weight is 368.43. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-(2-fluorophenyl)piperazin-1-yl)-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-(2-fluorophenyl)piperazin-1-yl)-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications and Medicinal Chemistry
- The structure related to "(Z)-2-(4-(2-fluorophenyl)piperazin-1-yl)-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one" has been identified in the context of pharmaceutical patents, indicating its relevance in the development of therapeutic agents. Compounds with similar structures are highlighted for their role as alpha-subtype selective 5-HT-1D receptor agonists, suggesting potential applications in migraine treatment (Habernickel, 2001).
Antituberculosis Activity
- Thiazole-aminopiperidine hybrid analogues, including structures related to the compound of interest, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds demonstrate significant antituberculosis activity, offering a promising avenue for tuberculosis treatment. For instance, specific derivatives exhibited potent activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, highlighting the therapeutic potential of such compounds (Jeankumar et al., 2013).
Fluorescence Probes for Biological Applications
- Compounds structurally akin to "(Z)-2-(4-(2-fluorophenyl)piperazin-1-yl)-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one" have been developed as two-photon fluorescence probes for detecting free zinc ions in live cells and tissues. These probes are notable for their large two-photon action cross-section, noncytotoxic effects, and pH insensitivity within the biologically relevant range, making them valuable tools for biological research (Huang et al., 2011).
Antimicrobial and Antitumor Studies
- Zinc(II) complexes derived from pyridine thiazole derivatives, including ligands that resemble the mentioned compound, have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies provide insights into the development of new bioactive materials with potential applications in treating infections and cancer (Xun-Zhong et al., 2020).
properties
IUPAC Name |
(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4OS/c20-15-5-1-2-6-16(15)23-8-10-24(11-9-23)19-22-18(25)17(26-19)12-14-4-3-7-21-13-14/h1-7,12-13H,8-11H2/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWKPRCNYPMGHA-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)C(=CC4=CN=CC=C4)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)/C(=C/C4=CN=CC=C4)/S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]propanamide](/img/structure/B2541989.png)
![N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine](/img/structure/B2541990.png)


![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2541996.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2541997.png)


![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2542006.png)
![tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2542008.png)

![3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2542011.png)
